4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10BrN3O5S . This compound contains several functional groups, including a bromine atom, a nitro group, a benzoyl group, and a carbamothioylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting with the nitration of benzene to introduce the nitro group. This is followed by bromination to add the bromine atom. The benzoyl group is then introduced through Friedel-Crafts acylation. Finally, the carbamothioylamino group is added through a series of substitution reactions .
Industrial production methods for this compound typically involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. These methods require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .
Chemical Reactions Analysis
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The benzoyl group can participate in condensation reactions to form more complex molecules
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and acyl chlorides for Friedel-Crafts acylation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of nitro and bromine groups on biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid include:
4-Bromo-2-nitrobenzoic acid: Lacks the carbamothioylamino group, making it less versatile in certain reactions.
2-Bromo-5-nitrobenzoyl chloride: Contains a chloride group instead of the carbamothioylamino group, affecting its reactivity.
4-Nitrobenzoic acid: Lacks both the bromine and carbamothioylamino groups, making it less reactive in halogenation and substitution reactions
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
531517-33-6 |
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Molecular Formula |
C15H10BrN3O5S |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
4-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10BrN3O5S/c16-12-6-5-10(19(23)24)7-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25) |
InChI Key |
URFCKVKITRPIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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